3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes anthracene moieties and a dioxaphosphocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the dioxaphosphocine ring.
Substitution: The anthracene moieties can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce various functional groups onto the anthracene rings .
Scientific Research Applications
3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves interactions with specific molecular targets. The anthracene moieties can engage in π-π stacking interactions, while the dioxaphosphocine ring can participate in coordination chemistry with metal ions. These interactions can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile: Another anthracene derivative used in OLEDs.
5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: Known for its luminescent properties and applications in organic electronics.
Uniqueness
3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its combination of anthracene moieties and a dioxaphosphocine ring, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in advanced materials and electronic devices .
Properties
Molecular Formula |
C45H31O4P |
---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C45H31O4P/c46-50(47)48-39-19-9-18-36-38(42-33-16-7-3-12-29(33)25-30-13-4-8-17-34(30)42)26-45(43(36)39)23-22-37-35(20-21-40(49-50)44(37)45)41-31-14-5-1-10-27(31)24-28-11-2-6-15-32(28)41/h1-21,24-25,38H,22-23,26H2,(H,46,47) |
InChI Key |
XQYKGXZHTZQIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CC(C4=C2C(=CC=C4)OP(=O)(OC5=C3C1=C(C=C5)C6=C7C=CC=CC7=CC8=CC=CC=C86)O)C9=C1C=CC=CC1=CC1=CC=CC=C19 |
Origin of Product |
United States |
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